Tropylium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Structure and Bonding:

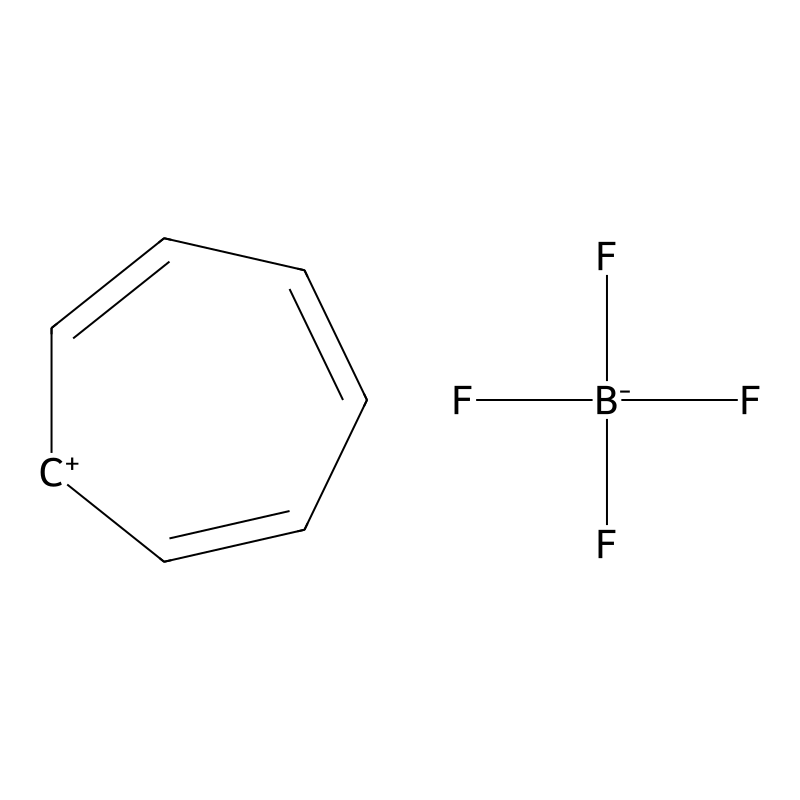

Tropylium tetrafluoroborate consists of two key components:

- Tropylium cation (C₇H₇⁺): This positively charged species features a seven-membered ring structure with all carbon atoms and exhibits aromatic character, similar to benzene. This unique structure and stability make it a valuable tool for studying aromatic behavior and cation chemistry. Source: Wikipedia, Tropylium tetrafluoroborate:

- Tetrafluoroborate anion (BF₄⁻): This negatively charged species is a common non-coordinating anion, meaning it doesn't readily participate in bonding interactions with other molecules. This property allows the tropylium cation to retain its unique characteristics and reactivity in various research settings. Source: Royal Society of Chemistry, Tetrafluoroborate anion

Applications in Catalysis:

Tropylium tetrafluoroborate's Lewis acidic character (electron-deficient) makes it a potential catalyst for various chemical reactions. Research explores its potential role in:

- Organic synthesis: Studies investigate its ability to activate small molecules and facilitate reactions like Friedel-Crafts alkylation and acylation. Source: Wiley Online Library, Tropylium tetrafluoroborate as a Lewis acid catalyst

- Polymerization reactions: Research examines its potential as a co-catalyst for the polymerization of specific monomers. Source: ScienceDirect, Tropylium-based cationic metathesis catalysts

Material Science Applications:

The unique electronic properties of tropylium tetrafluoroborate have led to exploration in material science, such as:

- Ionic liquids: Studies investigate its potential as a component of ionic liquids, which are salts with unique properties like liquid state at room temperature. These liquids have applications in various fields, including catalysis and separation processes. Source: American Chemical Society, Tropylium-Based Ionic Liquids

- Organic conductors and semiconductors: Research explores its potential role in developing novel organic materials with tailored electrical properties. Source: The Royal Society of Chemistry, Cycloheptatrienylium Salts as Potential Organic Semiconductors

Tropylium tetrafluoroborate is an organic compound represented by the formula . It consists of the tropylium cation, a non-benzenoid aromatic species, paired with the tetrafluoroborate anion. This compound is notable for being one of the few isolable carbocations, typically appearing as a white solid. The tropylium cation is derived from cycloheptatriene and is characterized by its high stability and reactivity, making it a significant entity in organic chemistry .

- Hydroboration: Tropylium tetrafluoroborate promotes the hydroboration of nitriles and imines to form amines .

- Electrophilic Substitution: The cation can engage in electrophilic substitution reactions, where it acts as an electrophile due to its positive charge.

- Nucleophilic Reactions: It readily reacts with nucleophiles, enabling the formation of diverse organic compounds .

While specific biological activities of tropylium tetrafluoroborate are not extensively documented, the tropylium ion itself has shown potential in various synthetic applications that may have biological relevance. For instance, it has been utilized in synthesizing biologically significant products through reactions with hydrazides and other substrates, demonstrating its utility in medicinal chemistry .

Tropylium tetrafluoroborate can be synthesized through several methods:

- Reaction of Cycloheptatriene with Phosphorus Pentachloride: This method involves treating cycloheptatriene with phosphorus pentachloride to generate the tropylium cation, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .

- Electro-Oxidation of Tropilidene: The electro-oxidation of tropilidene can also yield the tropylium cation, which can then be converted into its tetrafluoroborate salt .

- Hydride Exchange Reactions: Tropylium salts can be produced via hydride exchange reactions involving cycloheptatriene and tritylium salts under specific conditions .

Tropylium tetrafluoroborate has several applications in organic synthesis:

- Catalysis: It serves as an effective catalyst for various organic transformations, often replacing transition metal catalysts due to its efficiency and environmentally friendly profile .

- Synthesis of Macrocyclic Compounds: The compound plays a role in synthesizing complex structures such as macrocycles and cage compounds .

- Synthetic Reagent: Its ability to facilitate nucleophilic substitutions makes it valuable in generating diverse organic compounds.

Research indicates that tropylium tetrafluoroborate interacts with various substrates, leading to significant chemical transformations. Studies have shown that it can effectively convert nitriles and imines into amines under mild conditions, highlighting its versatility as an organocatalyst . Furthermore, its interactions with carbanions yield covalent adducts, demonstrating its utility in synthetic chemistry .

Tropylium tetrafluoroborate shares similarities with several other compounds but maintains unique characteristics that distinguish it:

| Compound | Structure | Unique Features |

|---|---|---|

| Tropylium perchlorate | More reactive than tetrafluoroborate; less stable | |

| Trityl chloride | Used for similar applications but lacks aromaticity | |

| Benzyltrimethylammonium chloride | Non-aromatic; used in different catalytic contexts |

Tropylium tetrafluoroborate is particularly notable for its stability as a carbocation and its effectiveness in catalysis compared to other similar compounds like trityl chloride and benzyltrimethylammonium chloride.

The tropylium ion ([C₇H₇]⁺), the cationic component of tropylium tetrafluoroborate, was first observed in 1891 by German chemist G. Merling during his experiments with cycloheptatriene and bromine. Merling isolated a water-soluble bromide salt (C₇H₇⁺Br⁻) that exhibited unusual stability for a carbocation. However, the structure of this compound remained ambiguous until 1954, when William von Eggers Doering and Lewis H. Knox employed infrared (IR) and ultraviolet (UV) spectroscopy to confirm its ionic nature and aromatic properties. Their work demonstrated that the cation possessed a planar, cyclic structure with six π-electrons, satisfying Hückel’s rule for aromaticity.

X-ray crystallographic studies later corroborated these findings, revealing bond lengths of 147 pm between carbon atoms in the tropylium ion—shorter than single bonds in ethane (154 pm) but longer than those in benzene (140 pm). This structural evidence confirmed the delocalization of the positive charge across the seven-membered ring, a hallmark of aromatic stabilization. The tetrafluoroborate salt ([C₇H₇]⁺[BF₄]⁻) emerged as a particularly stable derivative due to the non-coordinating nature of the [BF₄]⁻ anion, which minimizes ion-pairing effects and enhances solubility in polar solvents.

Evolution of Synthetic Methodologies

Early synthetic routes to tropylium tetrafluoroborate relied on the reaction of cycloheptatriene with phosphorus pentachloride (PCl₅), followed by treatment with tetrafluoroboric acid (HBF₄). This two-step process generated the tropylium cation through hydride abstraction and subsequent anion exchange (Equation 1):

$$

\text{Cycloheptatriene} + \text{PCl}5 \rightarrow [\text{C}7\text{H}7]^+\text{Cl}^- \xrightarrow{\text{HBF}4} [\text{C}7\text{H}7]^+[\text{BF}_4]^-

$$

In the 1970s, alternative methods emerged, such as the use of triphenylcarbenium tetrafluoroborate ([Ph₃C]⁺[BF₄]⁻) as a hydride abstractor. This approach, performed in acetonitrile, simplified purification by avoiding corrosive intermediates. Modern advancements include microwave-assisted synthesis and one-pot protocols that combine cycloheptatriene with [BF₄]⁻ salts in ionic liquids, achieving yields exceeding 90%.